Alyssin
Description
Alyssin (5-(methylsulfinyl)-pentyl isothiocyanate) is a bioactive isothiocyanate (ITC) found in cruciferous vegetables, particularly in Alyssum species (Brassicaceae) . It is derived from glucothis compound, a glucosinolate precursor, and has garnered attention for its potent anticancer properties. Mechanistically, this compound induces apoptosis and necrosis in cancer cells by increasing intracellular reactive oxygen species (ROS) and disrupting microtubule dynamics via tubulin depolymerization . Its efficacy in HepG2 hepatocellular carcinoma cells surpasses that of well-studied ITCs like sulforaphane (4C chain) and iberin (3C chain), making it a promising candidate for chemoprevention and adjunctive therapy .
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-5-methylsulfinylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQPVQTAUKPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983213 | |
| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646-23-1 | |
| Record name | Alyssin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alyssin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALYSSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alyssin can be synthesized through the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The hydrolysis is catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, including this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of glucosinolates from plant sources followed by enzymatic hydrolysis. The process typically includes steps such as grinding the plant material, extracting the glucosinolates using solvents, and then treating the extract with myrosinase to produce this compound .
Chemical Reactions Analysis
Reactivity of Isothiocyanates
Alyssin belongs to the isothiocyanate (ITC) family, which generally reacts via:
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Nucleophilic attack on the -NCS group : The electrophilic sulfur in the isothiocyanate group reacts with nucleophiles (e.g., thiols, amines) to form thioureas or disulfides .
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Redox interactions : The sulfoxide group may participate in redox reactions, though this is not explicitly studied for this compound.
Example Reaction Mechanism (General ITC Reactivity)
Reaction : Isothiocyanate + thiol → Thiourea + disulfide
While this mechanism is extrapolated from other ITCs (e.g., sulforaphane), direct evidence for this compound’s participation in such reactions is absent in the provided sources .
Biological Activity and Potential Reaction Pathways
This compound’s biological effects, such as ROS generation and tubulin depolymerization , suggest indirect involvement in cellular redox and protein modification pathways . For example:
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ROS-mediated reactions : this compound may oxidize cellular thiols (e.g., glutathione) via redox cycling, altering intracellular redox states.
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Protein interactions : The compound could covalently modify cysteine residues in proteins (e.g., tubulin), leading to structural changes.
| Biological Effect | Mechanism |
|---|---|
| ROS generation | Oxidation of cellular thiols |
| Tubulin depolymerization | Covalent modification of cysteine residues |
Research Gaps and Limitations
The provided sources lack explicit data on this compound’s chemical reactivity or synthetic pathways . Key gaps include:
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Kinetic studies : No rate constants or reaction orders for this compound’s reactions.
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Structural analog comparisons : Limited direct data on how its methylsulfinyl group influences reactivity compared to other ITCs.
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Environmental stability : No information on degradation pathways under physiological conditions.
Future Research Directions
To fully characterize this compound’s chemical reactions, studies should focus on:
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Mechanistic investigations : Using techniques like HPLC or NMR to track reaction products with model nucleophiles (e.g., cysteine).
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Kinetic modeling : Determining rate laws for reactions involving this compound’s isothiocyanate and sulfoxide groups.
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Interactions with biomolecules : Elucidating binding affinities and covalent modification sites in proteins.
Scientific Research Applications
Alyssin has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isothiocyanate chemistry.
Biology: Investigated for its role in inducing phase II detoxification enzymes and its potential as a chemopreventive agent.
Medicine: Studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: Utilized in the development of functional foods and dietary supplements due to its health-promoting properties
Mechanism of Action
Alyssin exerts its effects primarily through the induction of phase II detoxification enzymes and the activation of the Nrf2 pathway. The compound increases intracellular reactive oxygen species, leading to the activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA. This binding induces the expression of genes involved in detoxification and antioxidant defense .
Comparison with Similar Compounds
Structural Comparison
Alyssin belongs to the methylsulfinylalkyl ITC family, characterized by an alkyl chain terminated by an isothiocyanate group and a sulfinyl moiety. Key structural analogs include:
| Compound | Alkyl Chain Length | Sulfur Oxidation State | Key Source |
|---|---|---|---|
| This compound | C5 | Sulfinyl (-SO-) | Alyssum spp. |
| Sulforaphane | C4 | Sulfinyl (-SO-) | Broccoli, kale |
| Iberin | C3 | Sulfinyl (-SO-) | Horseradish, Brussels sprouts |
| Erucin | C4 | Thioether (-S-) | Arugula |
The extended C5 chain of this compound enhances hydrophobic interactions with cellular targets compared to shorter-chain analogs like iberin (C3) and sulforaphane (C4) . This structural feature may slow its conjugation with glutathione (GSH), prolonging its bioactive availability .
Anticancer Activity
Table 1: Cytotoxicity of ITCs in HepG2 Cells
| Compound | IC50 (µM) in HepG2 | Selectivity Index (SI)* | Apoptosis Induction (%) at 80 µM | Necrosis Induction (%) at 80 µM |
|---|---|---|---|---|
| This compound | 30.8 ± 1.8 | 1.81 | 56.7 ± 5.3 | 22.0 ± 1.9 |
| Sulforaphane | 44.8 ± 2.1 | 2.23 | 30.9 ± 2.1 | 14.3 ± 3.6 |
| Iberin | 58.9 ± 0.7 | 2.33 | 41.9 ± 3.4 | 17.0 ± 1.7 |
*SI = IC50 in normal Vero cells / IC50 in HepG2 cells .
This compound demonstrated superior cytotoxicity in HepG2 cells, with an IC50 nearly 50% lower than sulforaphane and 60% lower than iberin . However, its lower SI indicates higher toxicity to normal cells compared to analogs, necessitating dose optimization for therapeutic use .
Mechanistic Differences
ROS Generation :
- This compound increased intracellular ROS by 36.1% at 40 µM, exceeding sulforaphane (25.4%) and iberin (30.9%) .
- ROS overproduction triggers mitochondrial dysfunction and caspase activation, amplifying apoptosis .
Tubulin Interaction :
- This compound disrupted microtubule polymerization by 40% at 40 µM, compared to 25% for sulforaphane .
- Tubulin depolymerization induces G2/M cell-cycle arrest, a mechanism less pronounced in shorter-chain ITCs .
DNA Interaction :
Synergy with Chemotherapeutic Agents
Table 2: Synergistic Effects with 5-Fluorouracil (5-FU) in Colon Cancer Cells
| Combination | Cell Line | Combination Index (CI)* | Effect |
|---|---|---|---|
| This compound + 5-FU | Caco-2 | 0.7 (Synergism) | Enhanced G2/M arrest; additive apoptosis |
| Sulforaphane + 5-FU | Caco-2 | 0.7 (Synergism) | Receptor-mediated apoptosis |
| This compound + 5-FU | HT-29 | 1.0 (Additive) | Cell-cycle inhibition dominant |
*CI < 1 = synergism; CI = 1 = additive .
While sulforaphane synergized with 5-FU via apoptosis, this compound’s C5 chain favored cell-cycle arrest over apoptosis, highlighting structure-dependent mechanisms .
Biological Activity
Alyssin, a naturally occurring isothiocyanate (ITC) found in certain cruciferous vegetables, has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is derived from the hydrolysis of glucosinolates present in plants such as Wasabia japonica. It belongs to a class of compounds known for their health-promoting effects, which include anticancer, antibacterial, and enzyme-inhibitory activities .
Anticancer Activity
Recent studies have highlighted this compound's potent anticancer properties. Research comparing this compound with other ITCs, such as sulforaphane and iberin, has demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines:
- Cell Lines Studied : HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HT-29 (colon cancer).
- Mechanisms of Action :
Table 1: Summary of Anticancer Effects of this compound
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| HepG2 | Cell death via apoptosis | Increased ROS; tubulin polymerization inhibition |
| MCF-7 | Selective apoptosis | Inhibition of cytochrome P450 enzymes |
| HT-29 | Growth inhibition | Induction of ROS; activation of pro-apoptotic pathways |
Mechanisms Underlying Biological Activity
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic targets within cells. This interaction leads to several downstream effects:
- Reactive Oxygen Species (ROS) Generation : this compound significantly increases ROS levels, which are crucial mediators in apoptosis and cell signaling pathways .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases, contributing to its anticancer effects .
- Modulation of Enzymatic Activity : this compound has been shown to inhibit phase I metabolic enzymes like cytochrome P450 1A1 and 1A2, which play roles in the activation of pro-carcinogens .
Case Studies and Clinical Relevance
Several case studies have explored the therapeutic potential of this compound and related ITCs. For instance:
- A study found that dietary intake of cruciferous vegetables rich in ITCs is associated with reduced cancer risk. The study emphasized the role of these compounds in modulating metabolic pathways related to cancer progression .
- Another investigation highlighted the selective cytotoxicity of this compound towards cancer cells compared to normal cells, suggesting its potential as a targeted therapeutic agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
